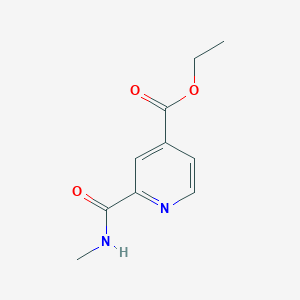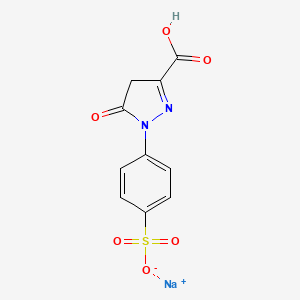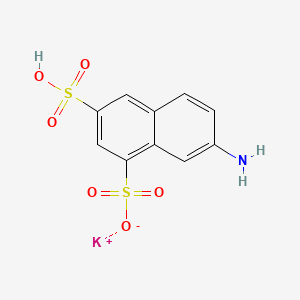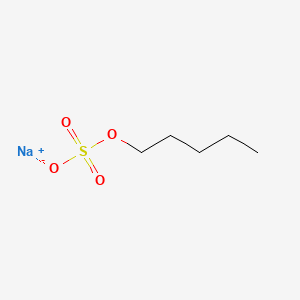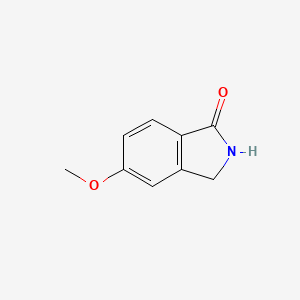
5-Methoxyisoindolin-1-one
概要
説明
5-Methoxyisoindolin-1-one is a chemical compound with the CAS Number: 22246-66-8 . It has a molecular weight of 161.16 and its IUPAC name is 5-methoxy-1H-isoindol-1-one .
Synthesis Analysis
The synthesis of isoindolin-1-one derivatives, which includes this compound, can be achieved through an ultrasonic-assisted method . This method involves the use of 3-alkylidenephtalides under ultrasonic irradiation . The process is characterized by high efficiency, group tolerance, and good yields .Molecular Structure Analysis
The linear formula of this compound is C9H9NO2 . The InChI code is 1S/C9H7NO2/c1-12-7-2-3-8-6 (4-7)5-10-9 (8)11/h2-5H,1H3 .Physical And Chemical Properties Analysis
This compound is a white to yellow solid . and is stored at room temperature .科学的研究の応用
Melatonin Receptor Research
5-Methoxyisoindolin-1-one derivatives have been utilized in the study of melatonin receptors. Research by Faust et al. (2000) explored various analogues of this compound to investigate the binding site of the melatonin receptor. They found that certain derivatives showed higher binding affinities and acted as agonists or antagonists in functional assays, providing insights into the nature of melatonin receptors (Faust et al., 2000).
Tubulin Polymerization Inhibition
A study by Gastpar et al. (1998) indicated the importance of methoxy-substituted 3-formyl-2-phenylindoles, a related structure, in inhibiting tubulin polymerization. This action is crucial for understanding the mode of action of a class of cytostatics, potentially impacting cancer research (Gastpar et al., 1998).
Antiviral Activity
Research on azasaccharides, which include the 1-methoxyisoindoline system, has shown potential antiviral activity. Ewing et al. (2001) synthesized a 1-methoxyisoindoline that could serve as an antiretroviral agent, especially against HIV, and as a glycosidase inhibitor (Ewing et al., 2001).
Controlled Drug Release
Tan et al. (2017) explored the use of methoxy-modified kaolinite as a carrier for anticancer drugs, like 5-fluorouracil. They achieved selective loading into the interlayer space, highlighting the potential of methoxy derivatives for controlled drug delivery (Tan et al., 2017).
Chemosensor Development
Prodi et al. (2001) characterized a 5-chloro-8-methoxyquinoline derivative as a chemosensor for cadmium, demonstrating its utility in environmental and food safety applications (Prodi et al., 2001).
Neuroprotective and Neurotoxic Activities
Okuda et al. (2003) studied various 5- or 6,7-substituted analogues of 1-Methyl-1,2,3,4-tetrahydroisoquinoline for neurotoxicity and neuroprotective activities. Their findings suggest potential applications in treating neurodegenerative diseases like Parkinson's (Okuda et al., 2003).
Battery Material Development
Hansen et al. (2018) reported on the use of a 1,1,3,3-tetramethylisoindolin-2-yloxyl class nitroxide as an organic electrode material for batteries, highlighting its potential in sustainable energy storage (Hansen et al., 2018).
Safety and Hazards
The safety information for 5-Methoxyisoindolin-1-one includes the following hazard statements: H315, H319, H335 . These indicate that the compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P305, P338, P351 , which suggest avoiding breathing dust/fume/gas/mist/vapours/spray, and if in eyes: rinse cautiously with water for several minutes .
作用機序
Target of Action
5-Methoxyisoindolin-1-one is a heterocyclic compound that has been studied for its potential therapeutic properties . The primary target of this compound is the Cyclin-dependent kinase 7 (CDK7), a protein that plays a crucial role in cell cycle regulation . CDK7 is a promising target in the discovery of anti-cancer drugs .
Mode of Action
The mode of action of this compound involves its interaction with CDK7. It binds to the active amino acid residues of CDK7, showing high binding affinity . This interaction can lead to changes in the function of CDK7, potentially inhibiting its activity and affecting cell cycle progression .
Biochemical Pathways
The action of this compound on CDK7 can affect various biochemical pathways. CDK7 is involved in the regulation of the cell cycle, and its inhibition can disrupt normal cell cycle progression, leading to cell cycle arrest . This can have downstream effects on cell proliferation, potentially leading to the inhibition of cancer cell growth .
Pharmacokinetics
Studies suggest that it exhibits superior qualities to known cdk7 inhibitors, according to the comprehensive pharmacokinetic parameters that were predicted
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its potential anti-cancer activity. By inhibiting CDK7, this compound can disrupt the cell cycle, leading to cell cycle arrest and potentially inhibiting cancer cell growth .
特性
IUPAC Name |
5-methoxy-2,3-dihydroisoindol-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c1-12-7-2-3-8-6(4-7)5-10-9(8)11/h2-4H,5H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVXUPZRABQQCKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)NC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00622226 | |
| Record name | 5-Methoxy-2,3-dihydro-1H-isoindol-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00622226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
22246-66-8 | |
| Record name | 5-Methoxy-2,3-dihydro-1H-isoindol-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00622226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-methoxy-2,3-dihydro-1H-isoindol-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2'-Hydroxy-3'-nitro-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1592683.png)
